molecular formula C12H15N3 B13605828 2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile

2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile

Cat. No.: B13605828
M. Wt: 201.27 g/mol
InChI Key: ZNDOZVVRCBZZHN-UHFFFAOYSA-N
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Description

2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile is a heterocyclic compound that features a piperidine ring attached to a pyridine ring via an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then treated with acetonitrile under similar conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced piperidine derivatives, and substituted pyridine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its combination of piperidine and pyridine rings provides a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(2-piperidin-1-ylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C12H15N3/c13-7-6-11-5-4-8-14-12(11)15-9-2-1-3-10-15/h4-5,8H,1-3,6,9-10H2

InChI Key

ZNDOZVVRCBZZHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)CC#N

Origin of Product

United States

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